CID 137699441

Description

CID 137699441 is a chemical compound identified in the context of essential oil analysis. According to Figure 1 in , its structure is characterized by a cyclic ether backbone with hydroxyl and methyl substituents, as inferred from the mass spectrum and chromatographic data. The compound was isolated from Citrus essential oil (CIEO) via vacuum distillation, with its content varying across fractions (Figure 1C) .

Properties

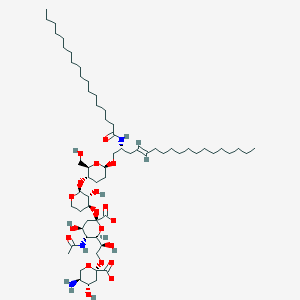

Molecular Formula |

C63H104N3O19-2 |

|---|---|

Molecular Weight |

1207.5 g/mol |

InChI |

InChI=1S/C63H106N3O19/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-54(72)66-46(33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)42-79-55-36-35-51(53(41-67)82-55)83-59-57(73)52(37-38-78-59)84-63(61(76)77)40-49(70)56(65-45(3)68)58(85-63)50(71)44-81-62(60(74)75)39-48(69)47(64)43-80-62/h29,31,33,35-38,43-44,46-53,55-59,67,69-71,73H,4-28,30,32,34,39-42,64H2,1-3H3,(H,65,68)(H,66,72)(H,74,75)(H,76,77)/p-2/t46-,47+,48+,49+,50+,51+,52+,53-,55-,56-,57-,58+,59+,62+,63-/m1/s1 |

InChI Key |

YUOZASDXKBQCCE-MIRJJHNPSA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[CH][CH][C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([CH][CH]O2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@H]([CH]O[C@@]4(C[C@@H]([C@H]([CH]O4)N)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)[CH]/C=C/CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1[CH][CH]C(C(O1)CO)OC2C(C([CH][CH]O2)OC3(CC(C(C(O3)C([CH]OC4(CC(C([CH]O4)N)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)[CH]C=CCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 137699441 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 137699441 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 137699441 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 137699441 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 137699441, comparisons are drawn with structurally and functionally related compounds, including oscillatoxin derivatives () and bioactive small molecules (). Key parameters such as molecular weight, solubility, and bioactivity profiles are analyzed.

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Structural inferences for this compound are based on Figure 1A (), which highlights functional groups common in terpenoid derivatives.

Key Findings:

- Structural Diversity: this compound shares a cyclic ether scaffold with oscillatoxins but lacks the macrocyclic lactone rings critical for their cytotoxicity .

- Physicochemical Properties: While this compound’s exact LogP is unknown, its hydroxyl groups suggest moderate polarity, contrasting with the high lipophilicity of oscillatoxin D. This difference may influence bioavailability and application scope (e.g., food additive vs. pharmaceutical lead) .

- Bioactivity: Unlike oscillatoxin D (a potent cytotoxin) or CAS 34743-49-2 (CYP1A2 inhibitor), this compound’s bioactivity remains uncharacterized.

Q & A

Basic Research Questions

Q. How can researchers formulate precise and testable hypotheses for studying CID 137699441?

- Methodological Guidance : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to structure questions. For example: "How does this compound affect [specific biological pathway] in [cell type/organism] compared to [control compound] over [time period]?" Incorporate the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Pilot studies and computational modeling (e.g., molecular docking) can refine hypotheses before full-scale experiments .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

- Methodological Guidance :

- Primary vs. Secondary Sources : Prioritize peer-reviewed journals and avoid non-academic platforms (e.g., ). Use databases like PubMed, Scopus, and Web of Science with keywords such as "this compound AND [mechanism/application]" .

- Gap Analysis : Map existing studies using tables to highlight contradictions (e.g., conflicting results on bioavailability) and unresolved questions (e.g., dose-response variability). Tools like VOSviewer can visualize research trends .

Q. How should experimental designs be structured to study this compound’s biochemical interactions?

- Methodological Guidance :

- Control Groups : Include positive/negative controls (e.g., known inhibitors for enzymatic assays).

- Replication : Use ≥3 biological replicates to account for variability.

- Dose-Response Curves : Test a logarithmic range of concentrations to identify IC50/EC50 values. Document protocols in detail for reproducibility (e.g., buffer conditions, incubation times) .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s efficacy?

- Methodological Guidance :

- Meta-Analysis : Aggregate datasets from multiple studies using standardized metrics (e.g., standardized mean differences). Apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity .

- Experimental Validation : Replicate conflicting experiments under controlled conditions (e.g., standardized cell lines, identical assay kits). Use orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) to cross-validate results .

Q. What advanced techniques optimize the characterization of this compound’s pharmacokinetic properties?

- Methodological Guidance :

- In Silico Modeling : Predict ADMET properties using tools like SwissADME or ADMETLab. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

- High-Resolution Analytics : Employ LC-MS/MS for quantification in biological matrices and NMR for structural elucidation of metabolites. Ensure data aligns with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers ethically address limitations in sample availability for this compound studies?

- Methodological Guidance :

- Alternative Models : Use organoids or 3D cell cultures to reduce reliance on animal/human samples.

- Collaborative Data Sharing : Adhere to GDPR/HIPAA guidelines when sharing de-identified data. Platforms like Zenodo or Figshare enable secure dataset archiving .

Q. What statistical approaches are recommended for analyzing non-linear relationships in this compound’s mechanism of action?

- Methodological Guidance :

- Machine Learning : Train models (e.g., random forests) on multi-omics data to identify non-linear interactions (e.g., gene expression vs. compound concentration).

- Bayesian Inference : Use probabilistic models to quantify uncertainty in dose-response or time-course data .

Methodological Tables

Table 1 : Key Frameworks for Hypothesis Development

Table 2 : Common Pitfalls in this compound Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.